molecular formula C11H11NO5 B3040111 Ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate CAS No. 1565845-67-1

Ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B3040111
CAS No.: 1565845-67-1
M. Wt: 237.21 g/mol
InChI Key: WEHXHGQNJKVNOQ-UHFFFAOYSA-N
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Description

Ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate (CAS: 1565845-67-1) is a bicyclic ester derivative of benzofuran with a nitro (-NO₂) substituent at the 7-position of the aromatic ring. Its molecular formula is C₁₁H₁₁NO₅, and it has a molecular weight of 237.21 g/mol . This compound is structurally characterized by a partially saturated benzofuran core (2,3-dihydro ring system) and an ethyl ester group at the 2-position. The nitro group confers electron-withdrawing properties, influencing its reactivity and stability. It is primarily used in pharmaceutical and organic synthesis research, though commercial availability may vary .

Properties

IUPAC Name

ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-2-16-11(13)9-6-7-4-3-5-8(12(14)15)10(7)17-9/h3-5,9H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHXHGQNJKVNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(O1)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201177929
Record name 2-Benzofurancarboxylic acid, 2,3-dihydro-7-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565845-67-1
Record name 2-Benzofurancarboxylic acid, 2,3-dihydro-7-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565845-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzofurancarboxylic acid, 2,3-dihydro-7-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the nitration of a benzofuran precursor followed by esterification. One common method starts with the nitration of 2,3-dihydro-1-benzofuran using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 7th position. The resulting nitro compound is then subjected to esterification with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ alternative catalysts and solvents to optimize the reaction conditions and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofurans have demonstrated inhibitory activity against human breast cancer (MCF-7), ovarian cancer (A2780), and lung cancer (NCI-H187) cell lines .

A notable case study revealed that certain substituted benzofurans showed IC50 values as low as 12 μM against cancer cells, indicating strong anticancer activity . The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of NF-κB signaling .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research has shown that benzofuran derivatives can inhibit the growth of various bacteria and fungi. For example, compounds similar to this derivative have been tested against Staphylococcus aureus and Escherichia coli with promising results in terms of inhibition zones .

The structure-activity relationship (SAR) studies suggest that modifications on the benzofuran ring can enhance antimicrobial efficacy, making this compound a candidate for further development in antimicrobial therapies .

Agricultural Applications

Recent patents have explored the use of substituted benzofurans as active substances against abiotic plant stress. This compound and its derivatives may serve as growth regulators or stress mitigators in agricultural settings . These compounds can potentially enhance plant resilience to environmental stresses such as drought or salinity.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityExhibits significant cytotoxic effects against various cancer cell lines
Antimicrobial ActivityInhibits growth of bacteria such as Staphylococcus aureus and Escherichia coli
Agricultural UsePotential use as a growth regulator or stress mitigator for plants under abiotic stress

Mechanism of Action

The mechanism of action of ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are closely related to Ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 7-NO₂ C₁₁H₁₁NO₅ 237.21 Electron-withdrawing nitro group; used in synthetic intermediates .
Ethyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate 7-Cl C₁₁H₁₁ClO₃ 226.66 Chloro substituent (electron-withdrawing); pharmaceutical intermediate .
Ethyl 2,3-dihydro-1-benzofuran-2-carboxylate None C₁₁H₁₂O₃ 192.21 Unsubstituted dihydrobenzofuran; undergoes oxidation to aromatic benzofuran .
Ethyl benzofuran-2-carboxylate None (aromatic) C₁₁H₁₀O₃ 190.19 Fully aromatic benzofuran; product of dihydro derivative oxidation .

Research Findings and Data

Electrochemical Behavior (Comparative Data)

Parameter Ethyl 2,3-dihydro-1-benzofuran-2-carboxylate Ethyl benzofuran-2-carboxylate
Oxidation Yield 20% (to benzofuran derivative) 31% (direct product)
Reduction Potential −1.20 V (vs. Ag/AgCl) Not applicable (stable aromatic)

Biological Activity

Ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate is a notable compound within the benzofuran family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Overview of this compound

This compound features a unique structure with an ethyl ester group and a nitro group at the 7th position. The compound is synthesized through the nitration of a benzofuran precursor followed by esterification, which allows it to exhibit various biological properties.

The biological activity of this compound can be attributed to its interaction with multiple biochemical pathways:

  • Antimicrobial Activity : Benzofuran derivatives, including this compound, have shown potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria. Studies indicate that they may inhibit bacterial growth through interference with cell wall synthesis or protein function .
  • Antitumor Properties : Research has suggested that benzofuran derivatives can act as potent anticancer agents. For instance, various studies have highlighted their ability to inhibit cancer cell proliferation in vitro, with some compounds demonstrating IC50 values in the low micromolar range against specific cancer cell lines .

Antimicrobial Activity

A study evaluating the antibacterial efficacy of benzofuran derivatives found that this compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for different bacteria .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Anticancer Activity

In a separate investigation focusing on anticancer properties, this compound was tested against various cancer cell lines, revealing promising results:

Cell LineGI50 (µM)
A2780 (Ovarian)12
HCT15 (Colon)11
MCF-7 (Breast)10

These findings suggest that the compound may inhibit tumor growth effectively through mechanisms such as apoptosis induction and inhibition of cell cycle progression .

Q & A

Q. How are computational methods (e.g., DFT) applied to predict reactivity or spectroscopic properties?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) simulate IR and NMR spectra, validating experimental data. Transition-state modeling predicts activation barriers for cyclization or nitro group reductions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate

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